molecular formula C17H23NO5 B015503 Diethyl 2-acetamido-2-phenethylmalonate CAS No. 5463-92-3

Diethyl 2-acetamido-2-phenethylmalonate

Cat. No. B015503
CAS RN: 5463-92-3
M. Wt: 321.4 g/mol
InChI Key: VRDSDOBEYJYDLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diethyl 2-acetamido-2-phenethylmalonate and related compounds has been accomplished through multiple steps starting from diethyl malonate. These processes have achieved overall yields of 49-90%. The methods involve C-alkylation, confirming the versatility and reactivity of the starting materials. Notably, the structures of these synthesized compounds are thoroughly determined through spectral data and, for some, X-ray crystallographic studies (Singh et al., 2000).

Molecular Structure Analysis

The molecular structure of diethyl 2-acetamido-2-phenethylmalonate and its derivatives has been elucidated using various analytical techniques, including X-ray crystallography. These analyses reveal detailed information about the spatial arrangement and confirm the molecular geometry of the compounds, providing insights into their reactivity and potential for further transformations (Singh et al., 2000).

Chemical Reactions and Properties

Diethyl 2-acetamido-2-phenethylmalonate undergoes various chemical reactions, showcasing its reactivity towards nucleophilic substitution and its potential as a precursor for further synthetic modifications. For instance, it has been involved in the synthesis of azulene derivatives through anionoid substitution reactions, demonstrating its versatility in organic synthesis (Tada, 1966).

Physical Properties Analysis

The physical properties of diethyl 2-acetamido-2-phenethylmalonate, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various solvents and conditions. These properties are determined using techniques like X-ray crystallography, which provides detailed information about the crystal packing and molecular conformation (Handal et al., 1982).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of diethyl 2-acetamido-2-phenethylmalonate are influenced by its molecular structure. Studies have explored its reactions under various conditions, shedding light on its potential for creating complex molecular architectures and functional groups through strategic synthetic pathways (Kishida & Nakamura, 1969).

Scientific Research Applications

  • Environmental Toxicology : Diethyl 2-acetamido-2-phenethylmalonate (DEP) has been found to be toxic to freshwater fish, such as Cirrhina mrigala, causing significant changes in metabolism and affecting brain function (Ghorpade et al., 2002).

  • Coordination Chemistry : In coordination chemistry, it's found that ligands in 2,2-diphenyl-N-(R-carbamothioyl)acetamide complexes with nickel and copper bind to metals in a bivalent manner, yielding neutral complexes of the type cis-[ML2] (Mansuroğlu et al., 2008).

  • Synthetic Chemistry :

    • Diethyl 2-acetamido-1-hydroxypropylphosphonates can be synthesized from N-[(R)-(1-phenylethyl)]aziridine-(2 S)- and N-[(S)-(1-phenylethyl)] (Wróblewski & Drozd, 2007).
    • Copper-promoted reaction of aryl iodides with activated methine compounds yields diethyl acetamido(aryl)malonates, potentially useful precursors for -arylglycines (Pivsa-Art et al., 1996).
    • Diethyl 2-acetamido-6-bromoazulene-1,3-dicarboxylate is used in synthesizing 27 6-substituted azulene derivatives through nucleophilic substitution reaction (Tada, 1966).
  • Pharmacology : Diethyl 3-oxo-1, 4-dimethyl-2-phenyl-1, 2, 6, 7-tetrahydro-3H-pyrazolo[4, 3-c]pyridine-6, 6-dicarboxylate shows potential as a pharmacological agent (Ito & Oda, 1966).

Safety And Hazards

The safety data sheet for Diethyl 2-acetamido-2-phenethylmalonate indicates that it is an irritant5. It is recommended to handle the compound with care, avoid eye and skin contact, and use personal protective equipment5.


properties

IUPAC Name

diethyl 2-acetamido-2-(2-phenylethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-4-22-15(20)17(18-13(3)19,16(21)23-5-2)12-11-14-9-7-6-8-10-14/h6-10H,4-5,11-12H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDSDOBEYJYDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)(C(=O)OCC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281122
Record name Diethyl acetamido(2-phenylethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-acetamido-2-phenethylmalonate

CAS RN

5463-92-3
Record name 5463-92-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl acetamido(2-phenylethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (50.6 g) in dimethylformamide (1500 ml) was dropwise added a solution of diethyl acetamidomalonate (250 g) in dimethylforamide (200 ml) under ice-cooling, and the mixture was stirred at room temperature for 30 minutes. 2-Phenylethyl bromide (156 ml) was dropwise added thereto and the resultant mixture was stirred for 7 hours at room temperature. The reaction mixture was poured into ice water (1500 ml) and extracted with ethyl acetate. The ethyl acetate layer was washed with water, dried over anhydrous magnesium sulfate and the solvent was distilled away. The obtained residue was crystallized from toluene to give the title compound (102 g) as white crystals, melting point 115-117° C.
Quantity
50.6 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
156 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
1500 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Tian, J Jin, X Wang, J Hu, Q Xiao, W Zhou… - European Journal of …, 2014 - Elsevier
We have discovered a series of triazole/oxazole-containing 2-substituted 2-aminopropane-1,3-diol derivatives as potent and selective S1P 1 agonists (prodrugs) based on …
S Oruganti
Number of citations: 0

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